molecular formula C10H12F3NO2 B8161397 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

Cat. No.: B8161397
M. Wt: 235.20 g/mol
InChI Key: FEEFCCTYDOYXER-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methoxyethoxy group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline typically involves the introduction of the methoxyethoxy and trifluoromethyl groups onto an aniline precursor. One common method involves the nucleophilic aromatic substitution reaction where an aniline derivative is reacted with a suitable electrophile to introduce the trifluoromethyl group. The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxyethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially modulating enzyme activity or receptor interactions. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)aniline: Lacks the methoxyethoxy group, affecting its solubility and reactivity.

    2-(2-Ethoxyethoxy)-4-(trifluoromethyl)aniline: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy, which can influence its physical and chemical properties.

Uniqueness

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is unique due to the combination of the methoxyethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-6-7(10(11,12)13)2-3-8(9)14/h2-3,6H,4-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEFCCTYDOYXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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